Virginiamycin butanolide C

Catalog No.
S579366
CAS No.
109075-62-9
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Virginiamycin butanolide C

CAS Number

109075-62-9

Product Name

Virginiamycin butanolide C

IUPAC Name

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3

InChI Key

ONFPUQOPHZOEKF-UHFFFAOYSA-N

SMILES

CCCCCC(C1C(COC1=O)CO)O

Synonyms

2-(1'-hydroxyhexyl)-3-(hydroxymethyl)butanolide, virginiamycin butanolide C

Canonical SMILES

CCCCCC(C1C(COC1=O)CO)O

Virginiamycin butanolide C is a significant compound derived from Streptomyces virginiae, functioning as an autoregulator that stimulates the production of the antibiotic virginiamycin. Its chemical structure is characterized as 2-(r-hydroxyhexyl)-3-(hydroxymethyl)butanolide, which places it within a class of compounds known as butyrolactones. These compounds play crucial roles in regulating various biological processes, particularly in microbial systems .

The mechanism of action for this specific dihydrofuranone is not documented in scientific literature. Some dihydrofuranones have been shown to exhibit biological activities, such as antimicrobial or anti-inflammatory properties. However, more research is required to understand the mechanisms behind these effects [].

  • Natural Product: A search of PubChem, a database of chemical information, indicates this compound is a natural product found in Crocus sativus, commonly known as saffron []. Saffron has a long history of use as a spice and medicinal plant []. However, there is no indication in the database that the specific compound you requested has been isolated and studied in detail.
, primarily involving its role as a signaling molecule. It acts on specific receptors in Streptomyces species, notably the BarA receptor, which mediates the transcriptional activation of genes responsible for virginiamycin biosynthesis. The binding of virginiamycin butanolide C to its receptor triggers a cascade of reactions that enhance the production of antibiotics .

The biological activity of virginiamycin butanolide C is primarily linked to its function as an inducer of antibiotic production in Streptomyces virginiae. It exhibits low nanomolar activity, effectively stimulating the expression of genes involved in the biosynthetic pathways for virginiamycin M1 and virginiamycin S. These antibiotics display synergistic bactericidal effects against various Gram-positive bacteria, making virginiamycin butanolide C a critical component in the regulation of antibiotic synthesis .

The synthesis of virginiamycin butanolide C can be achieved through both natural extraction from Streptomyces virginiae and chemical synthesis. Chemical synthesis has been accomplished using methods that involve the careful manipulation of precursor compounds to yield the desired structure. The racemic form of virginiamycin butanolide C has been synthesized through various organic reactions, including deprotonation and subsequent reaction steps that ensure the correct stereochemistry is obtained .

Virginiamycin butanolide C has several applications, particularly in microbiology and pharmacology. Its primary application lies in its ability to induce the production of virginiamycin, which is used as an antibiotic in veterinary medicine and animal husbandry to promote growth and prevent disease. Additionally, it serves as a research tool for studying gene regulation and biosynthetic pathways in Streptomyces species .

Interaction studies have identified that virginiamycin butanolide C interacts specifically with the BarA receptor protein in Streptomyces virginiae. This interaction is crucial for initiating the transcriptional activation necessary for antibiotic production. Research has demonstrated that deletion or mutation of the barA gene significantly impairs the response to virginiamycin butanolide C, underscoring its role as a key signaling molecule .

Several compounds are structurally similar to virginiamycin butanolide C, notably other butyrolactones such as:

  • Virginiae Butanolide A: Contains a different side chain structure and exhibits distinct regulatory properties.
  • Virginiae Butanolide B: Similar in function but varies slightly in chemical structure and efficacy.
  • A-factor: A well-studied autoregulator in other Streptomyces species, differing mainly in its functional groups and receptor interactions.
Compound NameStructure CharacteristicsBiological Activity
Virginiamycin Butanolide ADifferent side chainInduces antibiotic production
Virginiamycin Butanolide BSimilar core structureModulates gene expression differently
A-factorContains 6-keto groupRegulates different biosynthetic pathways

Virginiamycin butanolide C is unique due to its specific receptor interactions and its role in inducing a synergistic response for producing multiple antibiotics within Streptomyces virginiae, distinguishing it from other similar compounds .

VB-C was first isolated in 1988 from the culture broth of Streptomyces virginiae, a soil-dwelling actinomycete known for producing the streptogramin antibiotic virginiamycin. Initial purification efforts identified three structurally related compounds—virginiae butanolides A, B, and C—differentiated by their side-chain methyl groups. VB-C, characterized as 2-(1'-hydroxyhexyl)-3-(hydroxymethyl)butanolide, was synthesized racemically to confirm its structure, establishing its absolute configuration as a 2,3-cis diastereomer. The development of a tritium-labeled VB-C analogue enabled the identification of a specific binding protein, paving the way for mechanistic studies.

Taxonomic Context within γ-Butyrolactone Autoregulators

VB-C belongs to the γ-butyrolactone (GBL) family, a class of small-molecule autoregulators prevalent in Streptomyces species. Unlike the A-factor of Streptomyces griseus, which possesses a 1'-ketoalkyl moiety, VB-C features two hydroxyl groups critical for its bioactivity. Phylogenetically, GBLs are categorized based on side-chain modifications:

  • A-factor type: 1'-ketoalkyl side chain (e.g., A-factor in S. griseus).
  • VB type: 1'-hydroxyalkyl side chain (e.g., VB-C in S. virginiae).

This structural distinction correlates with species-specific receptor binding and regulatory outcomes, positioning VB-C as a specialized signaling molecule within S. virginiae.

Significance in Streptomyces virginiae Metabolism

VB-C is indispensable for virginiamycin biosynthesis, a mixed peptidyl-polyketide antibiotic comprising virginiamycin M (VM) and S (VS). Disruption of VB-C biosynthesis genes (e.g., barS2) delays antibiotic production until late growth phases, highlighting its role as a temporal regulator. The compound’s minimum effective concentration (0.8 ng/mL) underscores its potency in inducing metabolic shifts from primary to secondary metabolism.

Table 1: Chemical Properties of Virginiamycin Butanolide C

PropertyValueSource
Molecular formulaC₁₁H₂₀O₄
Molecular weight216.27 g/mol
CAS Registry Number109075-62-9
Key functional groupsγ-butyrolactone, two hydroxyls

Role as a Signaling Molecule

VB-C functions as a quorum-sensing molecule, binding to a 26-kDa receptor protein (BarA/VbrA) in S. virginiae. This interaction derepresses pathway-specific regulators (e.g., VmsR, VmsS, VmsT), initiating transcription of virginiamycin biosynthetic genes. Structural studies reveal that VB-C’s 1'-hydroxyhexyl and 3-hydroxymethyl groups are essential for receptor affinity, with 2,3-cis stereochemistry conferring 10-fold greater activity than trans analogs. The binding protein’s interaction with genomic DNA further modulates antibiotic synthesis, linking VB-C signaling to chromosomal dynamics.

XLogP3

1.7

Dates

Modify: 2024-04-14

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